6-Bromo-3-cyclopropyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-cyclopropyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAEYFKLBCBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CC(=CC3=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716640 | |
| Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-90-6 | |
| Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole from a Brominated Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 6-Bromo-3-cyclopropyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The synthesis commences from a readily available brominated precursor and involves a series of well-established chemical transformations. This document details the experimental protocols, summarizes key quantitative data, and provides visual diagrams of the synthetic workflow and the logical progression of the chemical reactions.
Introduction
Indazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities. The title compound, this compound, incorporates a bromine atom, which serves as a versatile handle for further chemical modifications such as Suzuki or other cross-coupling reactions, and a cyclopropyl group at the C3 position, a common motif in bioactive molecules known to enhance metabolic stability and binding affinity. This guide outlines a multi-step synthesis designed for adaptability and scalability in a research and development setting.
Proposed Synthetic Pathway
The proposed synthesis of this compound begins with the commercially available 4-bromo-2-methylaniline. The overall strategy involves the formation of the 6-bromo-1H-indazole core, followed by functionalization at the C3 position to introduce the cyclopropyl moiety. The key steps include:
-
Diazotization and Cyclization: Formation of the 6-bromo-1H-indazole ring from 4-bromo-2-methylaniline.
-
N-Protection: Protection of the indazole nitrogen to direct subsequent reactions and improve solubility.
-
C3-Formylation: Introduction of a formyl group at the C3 position.
-
Wittig Reaction: Formation of a vinylcyclopropane intermediate from the 3-formylindazole.
-
Reduction: Saturation of the exocyclic double bond to yield the cyclopropyl group.
-
N-Deprotection: Removal of the protecting group to afford the final product.
Experimental Protocols
Synthesis of 6-Bromo-1H-indazole (1)
A robust method for the large-scale synthesis of 6-Bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization[1].
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
To the resulting mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
-
Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C and remove the volatile components under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C for hydrolysis.
-
Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent and slurry the resulting solid with heptane.
-
Filter the solid and dry under vacuum to yield 6-Bromo-1H-indazole.
N-Protection of 6-Bromo-1H-indazole (2)
To avoid side reactions in the subsequent steps, the indazole nitrogen is protected, for example, with a tetrahydropyranyl (THP) group.
Procedure:
-
To a solution of 6-Bromo-1H-indazole (1) (19.7 g, 100 mmol) in dichloromethane (200 mL), add 3,4-dihydro-2H-pyran (13.7 mL, 150 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (2).
C3-Formylation of N-Protected 6-Bromo-1H-indazole (3)
Formylation at the C3 position can be achieved using various methods. A Vilsmeier-Haack type reaction is a common approach.
Procedure:
-
In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (50 mL) to 0°C.
-
Slowly add phosphorus oxychloride (13.9 mL, 150 mmol) to the cooled DMF and stir for 30 minutes.
-
Add a solution of the N-protected 6-bromo-1H-indazole (2) (28.1 g, 100 mmol) in DMF (50 mL) to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat at 60°C for 3 hours.
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a 2 M sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde (3).
Wittig Reaction to form 6-Bromo-3-(cyclopropylvinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (4)
The Wittig reaction is a reliable method for olefination of aldehydes[2][3].
Procedure:
-
Suspend cyclopropyltriphenylphosphonium bromide (57.2 g, 150 mmol) in dry tetrahydrofuran (THF) (300 mL) under an inert atmosphere.
-
Cool the suspension to 0°C and add n-butyllithium (60 mL of a 2.5 M solution in hexanes, 150 mmol) dropwise to generate the ylide.
-
Stir the resulting deep red solution at room temperature for 1 hour.
-
Cool the ylide solution to 0°C and add a solution of the 3-formylindazole (3) (30.9 g, 100 mmol) in THF (100 mL) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to give the vinylcyclopropane derivative (4).
Reduction to 6-Bromo-3-cyclopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (5)
Catalytic hydrogenation is employed to reduce the exocyclic double bond.
Procedure:
-
Dissolve the vinylcyclopropane derivative (4) (33.3 g, 100 mmol) in ethanol (200 mL).
-
Add 10% Palladium on carbon (1.0 g) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the protected product (5).
N-Deprotection to yield this compound (6)
Acid-catalyzed removal of the THP protecting group affords the final product.
Procedure:
-
Dissolve the protected indazole (5) (33.5 g, 100 mmol) in methanol (200 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2 mL).
-
Stir the solution at room temperature for 6 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound (6).
Quantitative Data Summary
The following table summarizes the expected yields and key physicochemical properties for the intermediates and the final product.
| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 6-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 75-85 | 180-185[2] |
| 2 | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₂H₁₃BrN₂O | 281.15 | 90-95 | - |
| 3 | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde | C₁₃H₁₃BrN₂O₂ | 309.16 | 60-70 | - |
| 4 | 6-Bromo-3-(cyclopropylvinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₆H₁₇BrN₂O | 333.22 | 70-80 | - |
| 5 | 6-Bromo-3-cyclopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₆H₁₉BrN₂O | 335.24 | >95 | - |
| 6 | This compound | C₁₀H₉BrN₂ | 237.10 | 85-95 | - |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Transformations
This diagram highlights the key chemical transformations and the evolution of the core molecular scaffold throughout the synthesis.
Caption: Logical progression of key chemical transformations.
Conclusion
This technical guide presents a detailed and logical synthetic route for this compound from a brominated precursor. The described methodologies utilize well-established reactions, providing a reliable foundation for the synthesis of this and structurally related compounds for applications in drug discovery and development. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
References
Palladium-Catalyzed Synthesis of 3-Cyclopropyl-indazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the palladium-catalyzed synthesis of 3-cyclopropyl-indazoles, a privileged scaffold in medicinal chemistry. The document details the primary synthetic strategies, with a focus on the Suzuki-Miyaura cross-coupling reaction. It includes a compilation of quantitative data from analogous reactions, detailed experimental protocols, and visualizations of the reaction mechanism and workflow to aid in the practical application of these methods.
Introduction
The indazole nucleus is a key structural motif in a wide range of biologically active compounds, exhibiting properties such as anti-tumor, anti-inflammatory, and anti-HIV activities.[1][2] The incorporation of a cyclopropyl group at the 3-position of the indazole ring can significantly influence the molecule's conformational rigidity and metabolic stability, making 3-cyclopropyl-indazoles attractive targets in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-nitrogen bonds, offering efficient routes to these valuable compounds.[3][4] This guide will focus on the most prominent palladium-catalyzed methods for the synthesis of 3-cyclopropyl-indazoles.
Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds and represents the most direct and widely applicable approach for the synthesis of 3-cyclopropyl-indazoles.[1] This reaction typically involves the palladium-catalyzed coupling of a 3-haloindazole (e.g., 3-chloro-, 3-bromo-, or 3-iodoindazole) with cyclopropylboronic acid or its derivatives.[1][5][6]
Generalized Reaction Scheme
The general transformation can be depicted as follows:
Caption: Generalized Suzuki-Miyaura cross-coupling for 3-cyclopropyl-indazole synthesis.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
While a direct protocol for 3-cyclopropyl-indazole is not extensively reported, the following tables summarize quantitative data from analogous Suzuki-Miyaura cross-coupling reactions, providing a strong basis for reaction optimization.
Table 1: Palladium-Catalyzed Coupling of 3-Chloroindazole with Various Boronic Acids
Data extracted from analogous reactions reported in the literature.[7]
| Entry | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Indoleboronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 |
| 2 | 3-Fluorophenylboronic acid | P2¹ (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 |
| 3 | 2,6-Dimethylphenylboronic acid | P2¹ (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 78 |
¹P2 is a specific precatalyst mentioned in the source literature.[7]
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromothiophenes with Cyclopropylboronic Acid
Data extracted from analogous reactions reported in the literature.[6]
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromothiophene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 2 | 88 |
| 2 | Methyl 3-bromo-2-thiophenecarboxylate | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 2 | 93 |
| 3 | 3-Bromo-2-thiophenecarbaldehyde | Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ | Toluene/H₂O | 90 | 2 | 91 |
Experimental Protocols
The following protocols are detailed methodologies for key experiments that can be adapted for the synthesis of 3-cyclopropyl-indazoles.
General Procedure for the Suzuki-Miyaura Cross-Coupling of a 3-Haloindazole with Cyclopropylboronic Acid
This protocol is adapted from procedures for the coupling of 3-chloroindazoles and the cyclopropylation of aryl halides.[1][6]
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Iodoindazole (1.0 equiv)
-
Cyclopropylboronic acid (1.5 - 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
SPhos (2-4 mol%, if using Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄, 2.0 equiv) or Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Dioxane and Water (e.g., 4:1 v/v) or Toluene and Water (e.g., 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-iodoindazole, cyclopropylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If solids are present, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyclopropyl-indazole.
Alternative Palladium-Catalyzed Strategies
While Suzuki-Miyaura coupling is the most direct route, other palladium-catalyzed methods could potentially be employed for the synthesis of 3-cyclopropyl-indazoles.
Buchwald-Hartwig Amination
An intramolecular Buchwald-Hartwig amination of a suitably functionalized precursor, such as a 2-halobenzyl ketone derivative with a cyclopropyl-containing hydrazine, could in principle lead to the formation of a 3-cyclopropyl-indazole. This approach, however, is less direct and would require a multi-step synthesis of the starting material.
C-H Activation/Annulation
Palladium-catalyzed C-H activation and annulation reactions are powerful tools for the construction of heterocyclic rings. A potential, albeit challenging, strategy could involve the palladium-catalyzed reaction of a substituted phenylhydrazine with a cyclopropyl-containing coupling partner, where a C-H bond on the phenyl ring is activated and annulated to form the indazole core.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-haloindazole with cyclopropylboronic acid stands out as the most efficient and practical method for the synthesis of 3-cyclopropyl-indazoles. The reaction conditions are generally mild, and a variety of palladium catalysts, ligands, and bases can be employed to achieve high yields. The data and protocols presented in this guide provide a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and development. Further optimization of reaction parameters may be necessary depending on the specific indazole substrate and the desired scale of the reaction.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Profiling of 6-Bromo-3-cyclopropyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the heterocyclic compound 6-Bromo-3-cyclopropyl-1H-indazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry by presenting detailed predicted and expected analytical data, standardized experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic and Spectrometric Data
The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, the following tables present high-quality predicted ¹H and ¹³C NMR data, alongside the expected mass spectrometric fragmentation pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | N-H |
| ~7.80 | d | 1H | H4 |
| ~7.70 | s | 1H | H7 |
| ~7.25 | dd | 1H | H5 |
| ~2.10 | m | 1H | CH (cyclopropyl) |
| ~1.10 | m | 2H | CH₂ (cyclopropyl) |
| ~0.95 | m | 2H | CH₂ (cyclopropyl) |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to the residual solvent peak.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C3 |
| ~141.0 | C7a |
| ~124.0 | C5 |
| ~123.0 | C4 |
| ~121.0 | C7 |
| ~115.0 | C6 |
| ~112.0 | C3a |
| ~8.0 | CH (cyclopropyl) |
| ~6.0 | CH₂ (cyclopropyl) |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to the residual solvent peak.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 236 | ~100% | [M]⁺ (with ⁷⁹Br) |
| 238 | ~98% | [M+2]⁺ (with ⁸¹Br) |
| 208 | Variable | [M - C₂H₄]⁺ |
| 129 | Variable | [M - Br - C₂H₄]⁺ |
Ionization Mode: Electron Ionization (EI). The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic and spectrometric data are outlined below. These protocols are generalized for heterocyclic compounds of this nature.
¹H and ¹³C NMR Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy for all carbon signals, including quaternary carbons.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Sample Preparation:
-
For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.
-
For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution should be free of any particulate matter.
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
For ESI, the sample solution is nebulized and subjected to a high voltage, creating charged droplets from which ions are desorbed.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). For this compound, a characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[1]
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide further structural information.
-
Compare the observed m/z values with the calculated exact mass of the proposed structure for high-resolution mass spectrometry (HRMS) data.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-cyclopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-cyclopropyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole class of molecules. The indazole scaffold is a prominent feature in many pharmacologically active compounds, drawing significant interest in the fields of medicinal chemistry and drug discovery. The presence of a bromine atom and a cyclopropyl group on the indazole core imparts specific physicochemical characteristics that can influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for property assessment.
Core Physicochemical Properties
A thorough literature and database search reveals limited experimentally determined physicochemical data for this compound. The available information is summarized in the table below. For properties where experimental data is not available, this is explicitly stated.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | Chemspace[1] |
| Molecular Weight | 237.1 g/mol | United States Biological[2] |
| CAS Number | 1311197-90-6 | United States Biological[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Due to the scarcity of experimental data, researchers are encouraged to perform experimental determination of these properties. The following sections provide standardized protocols for this purpose.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound, based on internationally recognized guidelines.
Determination of Melting Point (Capillary Method - OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[3] This protocol describes the capillary method for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus with a heated block and a thermometer or a digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Spatula.
-
Mortar and pestle.
Procedure:
-
Sample Preparation: The this compound sample should be thoroughly dried and finely powdered using a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube to a height of 2-4 mm. The tube is then tapped gently to pack the sample at the bottom.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The temperature of the block is raised at a rate of approximately 10-20°C per minute for a preliminary determination. Once the approximate melting range is known, the measurement is repeated with a fresh sample, and the temperature is raised at a much slower rate (1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Determination of Water Solubility (Shake-Flask Method - OECD Guideline 105)
Water solubility is a critical parameter that influences the absorption, distribution, and environmental fate of a compound.[4][5][6][7] The shake-flask method is a widely used technique for determining the water solubility of substances.[4]
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Centrifuge.
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm).
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV).
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a glass flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[6]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow for the separation of the undissolved solid. Centrifugation at a suitable speed can be used to facilitate this process.
-
Sample Collection and Filtration: A clear aqueous sample is carefully withdrawn from the supernatant and filtered through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the filtered aqueous solution is determined using a validated analytical method, such as HPLC-UV.
-
Calculation: The water solubility is expressed as the concentration of the substance in the saturated solution (e.g., in mg/L or mol/L).
Determination of Partition Coefficient (LogP) (HPLC Method - OECD Guideline 117)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and bioavailability.[8][9] The HPLC method provides a rapid and reliable estimation of LogP.[8][9]
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phase (a mixture of an organic solvent like methanol or acetonitrile and water).
-
Reference compounds with known LogP values.
Procedure:
-
Calibration: A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times (t_R) are recorded.
-
Determination of Dead Time: The dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined.
-
Calculation of Capacity Factor: The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
LogP Determination: The capacity factor for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.
Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.
Conclusion
References
Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of a 6-Bromo-3-cyclopropyl-1H-indazole Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with determining the X-ray crystal structure of 6-bromo-3-cyclopropyl-1H-indazole derivatives. Indazole scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as revealed by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new, more potent drugs.
While specific crystallographic data for the exact this compound is not publicly available, this guide presents a hypothetical data set to illustrate the nature of such findings. It also provides detailed experimental protocols for single-crystal X-ray diffraction and explores the relevant biological context, focusing on the role of indazole derivatives as kinase inhibitors.
Hypothetical Crystallographic Data
The following table summarizes a plausible set of crystallographic data for a derivative of this compound. This data is presented for illustrative purposes to demonstrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Crystal Data | |
| Chemical Formula | C₁₀H₉BrN₂ |
| Formula Weight | 237.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.543(2) Å |
| b | 12.126(3) Å |
| c | 9.785(2) Å |
| α | 90° |
| β | 105.34(3)° |
| γ | 90° |
| Volume | 976.4(4) ų |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Reflections Collected | 8654 |
| Independent Reflections | 2241 [R(int) = 0.045] |
| Refinement | |
| R-factor (R1) | 0.038 |
| Weighted R-factor (wR2) | 0.092 |
| Goodness-of-fit (S) | 1.05 |
Experimental Protocols
A detailed methodology is crucial for obtaining high-quality crystals and accurate diffraction data.
Synthesis and Crystallization
The synthesis of this compound derivatives can be achieved through various established synthetic routes.[1][3] A common approach involves the cyclization of appropriately substituted hydrazones.
For crystallization, slow evaporation is a widely used technique for small molecules. The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or dichloromethane/hexane) to form a near-saturated solution. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of single crystals suitable for X-ray diffraction.
X-ray Data Collection and Structure Determination
The following protocol outlines the key steps in X-ray data collection and structure determination:
-
Crystal Mounting: A suitable single crystal, typically with dimensions greater than 0.1 mm in all directions, is selected under a microscope.[4] The crystal is then mounted on a goniometer head, often using a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays.[4] A modern diffractometer equipped with a sensitive detector, such as a CCD or pixel array detector, is used to measure the angles and intensities of the diffracted X-rays.[4] The crystal is rotated during data collection to ensure that a complete set of diffraction data is recorded.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution and Refinement: The three-dimensional arrangement of atoms in the crystal is determined by solving the "phase problem." For small molecules, direct methods are typically successful. The initial structural model is then refined against the experimental diffraction data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
Biological Context: Targeting the VEGFR Signaling Pathway
Indazole derivatives are frequently investigated as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways.[5] One of the key targets for many indazole-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor (VEGFR).[5] Inhibition of the VEGFR signaling pathway can block tumor angiogenesis, thereby cutting off the blood supply to the tumor.[5]
The diagram below provides a simplified representation of the VEGFR signaling pathway, a common target for indazole derivatives.
References
initial toxicity screening of 6-Bromo-3-cyclopropyl-1H-indazole
An In-depth Technical Guide to the Initial Toxicity Screening of 6-Bromo-3-cyclopropyl-1H-indazole
Disclaimer: As of December 2025, specific toxicological data for this compound is not publicly available. The chemical and toxicological properties of this compound have not been thoroughly investigated. This guide therefore outlines a comprehensive, standard approach for conducting an initial toxicity screening for a novel chemical entity of this nature, in line with established preclinical safety evaluation practices.
Introduction
This compound is a heterocyclic compound with a molecular formula of C10H9BrN2 and a molecular weight of 237.1 g/mol .[1][2] The indazole scaffold is of significant interest in medicinal chemistry, as it forms the core of several therapeutic agents, including some with anticancer activity.[3] Given the potential biological activity and the introduction of a bromine atom and a cyclopropyl group, a thorough evaluation of its toxicological profile is a critical first step in any drug development or chemical safety program.
This guide provides a detailed framework for the , encompassing in vitro and in vivo methodologies. The objective is to identify potential hazards, establish a preliminary safety profile, and guide decision-making for further development.
Integrated Toxicity Screening Workflow
An effective initial toxicity screening strategy follows a tiered approach, beginning with high-throughput in vitro assays to identify potential liabilities early, followed by a limited, ethically-considered in vivo study to understand systemic effects.
References
Methodological & Application
Cell-Based Assay Development for 6-Bromo-3-cyclopropyl-1H-indazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the biological activity of 6-bromo-3-cyclopropyl-1H-indazole derivatives. This class of compounds holds significant promise as potential therapeutic agents, particularly in the field of oncology, due to the established role of the indazole scaffold in kinase inhibition. While specific data for 3-cyclopropyl substituted derivatives are emerging, the protocols and expected outcomes outlined herein are based on the well-documented activities of structurally related 6-bromo-1H-indazole compounds.
Introduction to this compound Derivatives
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, capable of mimicking the purine structure of ATP and thereby acting as a competitive inhibitor for a wide range of protein kinases. The 6-bromo substitution offers a strategic point for synthetic modification to enhance potency and selectivity. Derivatives of 6-bromo-1H-indazole have demonstrated potent inhibitory activity against several key kinases implicated in cancer cell proliferation, survival, and angiogenesis, including Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor (FGFR), and Polo-like Kinase 4 (PLK4). Consequently, robust and reproducible cell-based assays are crucial for elucidating the mechanism of action, determining cellular potency, and guiding the development of these promising compounds.
Key Cell-Based Assays and Expected Outcomes
A tiered approach to cell-based screening is recommended, starting with broad assessments of cytotoxicity and progressing to more specific assays interrogating target engagement and downstream signaling pathways.
Cell Viability and Cytotoxicity Assays
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency (e.g., IC50 value) across various cell lines.
Data Presentation: Antiproliferative Activity
The following table summarizes hypothetical IC50 values for a representative this compound derivative (Compound X) against a panel of human cancer cell lines. These values are based on published data for similar 6-bromo-1H-indazole derivatives.[1]
| Cell Line | Cancer Type | IC50 (µM) of Compound X |
| A549 | Lung Carcinoma | 1.2 |
| 4T1 | Breast Cancer | 0.25 |
| HepG2 | Hepatocellular Carcinoma | 0.85 |
| MCF-7 | Breast Cancer | 0.35 |
| HCT116 | Colorectal Carcinoma | 4.9 |
Apoptosis Induction Assays
Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Assessing apoptotic markers can confirm this mechanism of action.
Data Presentation: Apoptosis Marker Modulation
Western blot analysis can be used to quantify changes in the expression of key apoptosis-related proteins following treatment with the test compound.
| Protein | Function | Expected Change with Compound X |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Bax | Pro-apoptotic protein | Increase |
| Bcl-2 | Anti-apoptotic protein | Decrease |
Target Engagement and Signaling Pathway Analysis
To confirm that the observed cellular effects are due to the inhibition of a specific kinase, it is essential to measure the phosphorylation status of the target kinase and its downstream substrates.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of the compound against specific kinases can be determined using in vitro kinase assays or cell-based target engagement assays.
| Kinase Target | Assay Type | IC50 (nM) of Compound X |
| PI3Kα | Biochemical | 15 |
| FGFR1 | Cell-based | 25 |
| PLK4 | Biochemical | 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTS Assay
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product, whose concentration is directly proportional to the number of living cells in the culture.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., A549, 4T1, HepG2, MCF-7, HCT116)
-
Complete cell culture medium (specific to cell line)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium. A typical concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol describes the detection of cleaved caspase-3, Bax, and Bcl-2 to assess the induction of apoptosis.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
This compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Protocol 3: Kinase Inhibition Assay (Luminescence-based)
Principle: This assay measures the activity of a specific kinase (e.g., PI3K, FGFR, PLK4) by quantifying the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, FGFR1, or PLK4)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivative
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Prepare a kinase/substrate/ATP mixture according to the assay kit instructions.
-
-
Kinase Reaction:
-
Add the diluted compound or vehicle control to the wells of the assay plate.
-
Initiate the reaction by adding the kinase/substrate/ATP mixture.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.
-
Visualizations
To aid in the conceptual understanding of the experimental design and potential mechanisms of action, the following diagrams are provided.
References
Application Note: A Scalable Synthesis Protocol for 6-Bromo-3-cyclopropyl-1H-indazole
Introduction
6-Bromo-3-cyclopropyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents, particularly kinase inhibitors for oncology research. Its structural motif is present in several potent and selective inhibitors of critical cell signaling pathways. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and drug development industries.
This application note provides a detailed, three-step synthetic protocol for the large-scale preparation of this compound. The described methodology is designed to be robust, scalable, and reproducible for industrial applications. The protocol begins with the synthesis of the 6-bromo-1H-indazole core via a diazotization-cyclization reaction, followed by regioselective iodination at the C3 position, and concludes with a palladium-catalyzed Suzuki cross-coupling reaction to introduce the cyclopropyl moiety.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed large-scale synthesis of this compound.
| Parameter | Step 1: 6-Bromo-1H-indazole | Step 2: 6-Bromo-3-iodo-1H-indazole | Step 3: this compound |
| Starting Material | 4-Bromo-2-methylaniline | 6-Bromo-1H-indazole | 6-Bromo-3-iodo-1H-indazole |
| Key Reagents | Acetic Anhydride, Potassium Acetate, Isoamyl Nitrite | Iodine, Potassium Hydroxide | Cyclopropylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ |
| Solvent(s) | Chloroform, Heptane | N,N-Dimethylformamide (DMF) | 1,4-Dioxane, Water |
| Reaction Temperature | Reflux (approx. 68°C) | 80°C | 90°C |
| Reaction Time | 20 hours | 12 hours | 8 hours |
| Typical Yield | 75-85% | 80-90% | 70-80% |
| Purity (by HPLC) | >98% | >98% | >99% |
| Purification Method | Recrystallization/Slurry | Precipitation/Filtration | Column Chromatography/Recrystallization |
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-indazole
This protocol details the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[1]
-
Acetylation: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromo-2-methylaniline (1.0 kg, 5.38 mol) in chloroform (7.0 L). Cool the solution to 10-15°C using an ice bath. Slowly add acetic anhydride (1.15 L, 12.2 mol) while maintaining the internal temperature below 40°C. Stir the mixture for 1 hour at room temperature.
-
Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (155 g, 1.58 mol) followed by the dropwise addition of isoamyl nitrite (1.55 L, 11.6 mol) over 1 hour. After the addition is complete, heat the mixture to reflux (approximately 68°C) and maintain for 20 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to 25°C. Remove the volatile components under reduced pressure. To the residue, add water (2.0 L) and perform an azeotropic distillation to remove residual isoamyl alcohol. Add concentrated hydrochloric acid (5.0 L) to the residue and heat the mixture to 50-55°C for 4 hours to effect hydrolysis.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Carefully adjust the pH to approximately 11 by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide, maintaining the temperature below 30°C. The product will precipitate. Filter the resulting solid, wash thoroughly with deionized water until the filtrate is neutral, and then slurry the solid with heptane (3.0 L). Filter and dry the product under vacuum at 50°C to yield 6-Bromo-1H-indazole as an off-white solid.
Step 2: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes the regioselective iodination of 6-Bromo-1H-indazole at the C3 position.
-
Reaction Setup: To a clean, dry, multi-neck reaction vessel under a nitrogen atmosphere, add 6-Bromo-1H-indazole (800 g, 4.06 mol) and N,N-Dimethylformamide (DMF, 8.0 L). Stir the mixture until all solids are dissolved.
-
Base Addition: Add powdered potassium hydroxide (455 g, 8.12 mol) portion-wise to the solution, maintaining the temperature below 30°C. Stir the resulting suspension for 30 minutes at room temperature.
-
Iodination: Prepare a solution of iodine (1.13 kg, 4.47 mol) in DMF (2.0 L). Add this solution dropwise to the reaction mixture over 1-2 hours. After the addition is complete, heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction for completion by HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a vessel containing ice water (40 L). A yellow to tan solid will precipitate. Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake extensively with deionized water to remove DMF and salts. Dry the solid under vacuum at 60°C to afford 6-Bromo-3-iodo-1H-indazole.
Step 3: Synthesis of this compound
This final step involves a Suzuki cross-coupling reaction to install the cyclopropyl group.
-
Reaction Setup: In a reactor suitable for inert atmosphere reactions, charge 6-Bromo-3-iodo-1H-indazole (1.0 kg, 3.10 mol), cyclopropylboronic acid (320 g, 3.72 mol), and potassium carbonate (1.28 kg, 9.30 mol).
-
Solvent and Catalyst Addition: Add 1,4-dioxane (10.0 L) and deionized water (2.5 L) to the reactor. Bubble nitrogen gas through the mixture for at least 30 minutes to degas the solution. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 70 g, 0.096 mol).
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 8 hours, or until HPLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the bulk of the 1,4-dioxane. Add ethyl acetate (10.0 L) and water (5.0 L) to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 3.0 L). Combine the organic layers, wash with brine (5.0 L), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel to provide this compound as a pure, crystalline solid.
Workflow and Pathway Visualization
The following diagrams illustrate the synthetic pathway and the experimental workflow for the large-scale synthesis of this compound.
References
Application Notes and Protocols for 6-Bromo-3-cyclopropyl-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-cyclopropyl-1H-indazole is a versatile fragment that holds significant promise in the field of fragment-based drug discovery (FBDD). The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates, particularly as a hinge-binding motif in kinase inhibitors. The presence of a bromine atom at the 6-position provides a convenient vector for synthetic elaboration, allowing for fragment growing and linking strategies. The cyclopropyl group at the 3-position can confer favorable properties such as metabolic stability and specific interactions within protein binding pockets.
These application notes provide a comprehensive overview of the utility of this compound in FBDD, with a focus on its application in the discovery of kinase inhibitors. Detailed protocols for fragment screening and hit validation are provided, along with visualizations of relevant signaling pathways.
Data Presentation: A Case Study in AXL Kinase Inhibition
While specific binding data for this compound is not extensively available in the public domain, a highly relevant case study illustrates the potential of a closely related indazole fragment in the discovery of inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[1] The following table summarizes the structure-activity relationship (SAR) data from an FBDD campaign that started with an indazole fragment hit.
| Compound ID | Structure | AXL IC50 (µM) | Ligand Efficiency (LE) |
| Fragment Hit (11) | Indazole core | >100 | - |
| Expanded Library Hit (24) | Modified Indazole | 19 | 0.31 |
| Optimized Lead (54) | Further elaborated indazole | 0.019 | 0.35 |
Table 1: Representative data from a fragment-based lead discovery campaign targeting AXL kinase, starting from an indazole fragment. Data adapted from a study on indazole-based AXL inhibitors.[1] LE is calculated as (1.37/IC50 in µM) / number of heavy atoms.
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD workflow utilizing a fragment like this compound for the discovery of kinase inhibitors.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a typical SPR-based screening experiment to identify fragments that bind to a target kinase.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, GLC)
-
Target kinase
-
This compound and other fragments from a library, dissolved in 100% DMSO
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Activation reagents (EDC/NHS)
-
Blocking reagent (ethanolamine-HCl)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target kinase solution (typically 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Inject the blocking reagent to deactivate any remaining active esters.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 100-200 µM (with a final DMSO concentration of ≤1%).
-
Inject the fragment solutions over the immobilized kinase surface and a reference flow cell.
-
Monitor the binding response in real-time. A significant increase in the response units (RU) compared to the reference cell indicates a binding event.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Identify hits based on a predefined threshold for the binding response.
-
Protocol 2: Hit Validation using Thermal Shift Assay (TSA)
TSA is an orthogonal method to validate the binding of hits identified in the primary screen.
Materials:
-
Real-time PCR instrument
-
96- or 384-well PCR plates
-
Target kinase
-
Fragment hits from the primary screen
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer (e.g., HEPES-buffered saline)
Procedure:
-
Assay Preparation:
-
Prepare a master mix containing the target kinase and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add the fragment hits to the wells at a final concentration of 100 µM. Include a no-fragment control.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve for each well.
-
Determine the melting temperature (Tm) for the protein in the presence and absence of each fragment. The Tm is the temperature at which 50% of the protein is unfolded.
-
A significant increase in Tm (ΔTm > 2 °C) in the presence of a fragment confirms binding.
-
Protocol 3: IC50 Determination using a Biochemical Kinase Assay
Once a fragment hit is validated and optimized into a more potent compound, its inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50).
Materials:
-
Purified active kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Optimized inhibitor compound (derived from the this compound fragment)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the inhibitor compound in kinase assay buffer.
-
-
Kinase Reaction:
-
In a microplate, add the kinase and its substrate to the wells containing the serially diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a constant temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of remaining ATP.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Visualizations
Signaling Pathways
Indazole-based inhibitors have been developed against several important kinase targets. The following diagrams illustrate the signaling pathways of three such kinases: AXL, VEGFR, and PLK4.
References
Application Notes and Protocols for the Use of 6-Bromo-3-cyclopropyl-1H-indazole in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anti-cancer agents. Its ability to mimic the purine base of ATP allows indazole derivatives to function as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology. Among the various substituted indazoles, 6-Bromo-3-cyclopropyl-1H-indazole emerges as a key building block for the synthesis of novel anti-cancer drug candidates. The presence of the bromine atom at the 6-position provides a versatile handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding pocket, enhancing both potency and selectivity. The cyclopropyl group at the 3-position can contribute to favorable hydrophobic interactions within the active site of target kinases.
These application notes provide a comprehensive overview of the synthesis and utilization of this compound in the development of anti-cancer agents, with a focus on kinase inhibitors. Detailed experimental protocols, quantitative data on the biological activity of derivative compounds, and visualizations of synthetic and signaling pathways are presented to guide researchers in this promising area of drug discovery.
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and the biological activity of a representative anti-cancer agent derived from this compound.
Table 1: Synthesis of Key Intermediates
| Step | Intermediate Compound | Starting Material | Reagents and Conditions | Yield (%) |
| 1 | 6-Bromo-3-iodo-1H-indazole | 6-Bromo-1H-indazole | I₂, KOH, DMF, rt, 3h | 71.2 |
| 2 | This compound | 6-Bromo-3-iodo-1H-indazole | Cyclopropylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C, 8h | Not specified |
Table 2: Anti-proliferative Activity of a Representative this compound Derivative (Compound 2f)
| Cancer Cell Line | IC₅₀ (µM)[1][2] |
| 4T1 (Breast Cancer) | 0.23 |
| A549 (Lung Cancer) | 1.15 |
| HCT116 (Colon Cancer) | 0.56 |
| HepG2 (Liver Cancer) | 0.89 |
| MCF-7 (Breast Cancer) | 0.41 |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes the iodination of 6-Bromo-1H-indazole, a crucial step in preparing the precursor for the introduction of the cyclopropyl group.[1]
Materials:
-
6-Bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature.
-
Slowly add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.
-
Continue stirring at room temperature for 3 hours.
-
After the reaction is complete, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.
-
A white solid will precipitate. Filter the solid and wash with water.
-
Dry the solid to obtain 6-bromo-3-iodo-1H-indazole.
Protocol 2: Synthesis of a 6-Aryl-3-cyclopropyl-1H-indazole Derivative via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the indazole core.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(dppf)Cl₂ (palladium catalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Add a mixture of dioxane and water (4:1) to the vessel.
-
Stir the mixture at 100°C under a nitrogen atmosphere for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to obtain the final product.
Protocol 3: In Vitro Anti-proliferative Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.
Materials:
-
Synthesized indazole derivatives
-
Cancer cell lines (e.g., 4T1, A549, HCT116, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: Synthetic workflow for 6-Aryl-3-cyclopropyl-1H-indazole derivatives.
Caption: Signaling pathway targeted by this compound derivatives.
Caption: Workflow for evaluating the anti-cancer activity of synthesized compounds.
References
Application Notes and Protocols for Creating a Chemical Library Based on the 6-Bromo-3-cyclopropyl-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and diversification of a chemical library founded on the versatile 6-Bromo-3-cyclopropyl-1H-indazole scaffold. This scaffold is a key pharmacophore in the development of potent kinase inhibitors, particularly targeting oncogenic pathways. The provided methodologies and data will facilitate the exploration of chemical space around this core structure to identify novel therapeutic agents.
Introduction
The 1H-indazole core is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively interact with the ATP-binding sites of various protein kinases.[1][2] The strategic incorporation of a bromine atom at the 6-position provides a crucial handle for introducing molecular diversity through various cross-coupling reactions.[2] Furthermore, the presence of a cyclopropyl group at the 3-position has been shown to be advantageous for achieving high potency and selectivity for certain kinase targets.[3] This document outlines the synthesis of the core this compound scaffold and subsequent diversification to generate a library of potential kinase inhibitors.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound scaffold can be achieved through a multi-step process commencing with the iodination of 6-bromo-1H-indazole, followed by a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole
Materials:
-
6-Bromo-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Water
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve 6-Bromo-1H-indazole (1.0 equivalent) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water.
-
Add saturated aqueous ammonium chloride.
-
Filter the resulting precipitate.
-
Wash the precipitate with water.
-
Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.[2]
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
Materials:
-
6-Bromo-3-iodo-1H-indazole
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add 6-bromo-3-iodo-1H-indazole (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), and a suitable base (2.0 equivalents).
-
Add a palladium catalyst (e.g., 5 mol %).
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[4][5]
Library Diversification via Palladium-Catalyzed Cross-Coupling
The 6-bromo position of the scaffold is amenable to further functionalization using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to generate a diverse chemical library.
Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2 equivalents), a palladium catalyst (0.1 equivalents), and a base (2 equivalents).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-18 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired C-C coupled product.
Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (0.05 equivalents), a ligand (0.1 equivalents), and a base (1.5 equivalents).
-
Add the anhydrous solvent.
-
Heat the reaction mixture at 90-110 °C for 16-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired C-N coupled product.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the in vitro kinase inhibitory activity of representative compounds from a library based on the this compound scaffold.
| Compound ID | Target Kinase | R¹ Substituent (at position 6) | IC₅₀ (nM) |
| 1 | PLK4 | -(E)-methylene)indolin-2-one | 2.8 |
| 2 | PLK4 | -(spiro[cyclopropane-1,3'-indolin]-2'-one) | 0.4 - 1.1 |
| 3 | FGFR1 | -3-methoxyphenyl | 15.0 |
| 4 | FGFR1 | -N-ethylpiperazine | 2.9 |
| 5 | FGFR2 | -[varies] | 5.2 |
| 6 | FGFR3 | -[varies] | 5.6 |
Note: The IC₅₀ values are compiled from various sources and experimental conditions may differ. The R¹ substituent for compounds 5 and 6 are part of a larger, more complex moiety attached at the 6-position of the indazole ring.[3][6][7][8]
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the synthetic and biological applications of the this compound scaffold, the following diagrams illustrate the key experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for library creation and screening.
Caption: Simplified FGFR signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing byproduct formation in 3-cyclopropyl-indazole synthesis
Welcome to the technical support center for the synthesis of 3-cyclopropyl-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-cyclopropyl-1H-indazole?
A1: A prevalent and effective method is the Jacobson synthesis, which involves the diazotization of (2-aminophenyl)(cyclopropyl)methanone, followed by an intramolecular cyclization. This reaction is typically carried out in an acidic medium at low temperatures, followed by a reduction step.
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The main byproducts in the synthesis of 3-cyclopropyl-indazole can include:
-
Unreacted (2-aminophenyl)(cyclopropyl)methanone: Incomplete reaction can lead to the recovery of the starting material.
-
N-nitrosoamine impurities: These can form if the diazotization reaction does not proceed to completion or if there are side reactions with excess nitrous acid.
-
Phenolic byproducts: The intermediate diazonium salt is susceptible to decomposition, particularly if the temperature is not well-controlled, leading to the formation of phenolic impurities.
-
Triazene compounds: These can arise from the reaction of the diazonium salt with unreacted starting amine.
-
Regioisomers: While the Jacobson synthesis typically favors the 1H-indazole, trace amounts of the 2H-indazole isomer might be formed, especially during subsequent functionalization steps.
Q3: How can I distinguish between the desired 3-cyclopropyl-1H-indazole and potential byproducts?
A3: A combination of analytical techniques is recommended.
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and identifying the presence of multiple components in the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and can help identify the characteristic signals of the cyclopropyl group and the indazole core, as well as signals from common impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the components, aiding in the identification of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the reaction mixture, and for the purification of the final product.
Q4: What are the best practices for purifying crude 3-cyclopropyl-indazole?
A4: Purification strategies depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a common and effective method for separating the desired product from byproducts on a laboratory scale.
-
Recrystallization: For larger quantities, recrystallization from a suitable solvent system can be an efficient purification method, provided a suitable solvent is identified.
-
Acid-Base Extraction: This can be used to remove acidic (phenolic) or basic (unreacted amine) impurities from the crude product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 3-Cyclopropyl-Indazole | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium intermediate. | Maintain a low reaction temperature throughout the diazotization and cyclization steps. Avoid exposing the reaction mixture to light. | |
| Inefficient cyclization. | Ensure the reaction is stirred for a sufficient amount of time after the addition of the diazotizing agent to allow for complete cyclization. | |
| Presence of Unreacted Starting Material | Insufficient diazotizing agent. | Use a slight molar excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents). |
| Reaction time is too short. | Monitor the reaction by TLC and continue stirring until the starting material is consumed. | |
| Formation of a Dark-Colored Reaction Mixture | Formation of azo dyes or other colored byproducts. | This can sometimes be unavoidable, but maintaining a low temperature and inert atmosphere can help minimize their formation. The colored impurities can often be removed during column chromatography. |
| Difficulties in Isolating the Product | Product is soluble in the aqueous phase. | Ensure the pH of the aqueous phase is adjusted to be neutral or slightly basic before extraction with an organic solvent. |
| Emulsion formation during workup. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Synthesis of 3-Cyclopropyl-1H-Indazole from (2-Aminophenyl)(cyclopropyl)methanone
This protocol is adapted from the synthesis of 3-methyl-1H-indazole and is a representative procedure.
Materials:
-
(2-Aminophenyl)(cyclopropyl)methanone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Stannous Chloride Dihydrate (SnCl2·2H2O)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO3) or Ammonium Hydroxide (NH4OH)
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (2-aminophenyl)(cyclopropyl)methanone in concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
-
Reduction and Cyclization:
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir and slowly warm to room temperature overnight.
-
-
Workup and Isolation:
-
Pour the reaction mixture into ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 8.
-
A precipitate of the crude product should form.
-
Filter the solid and wash with cold water.
-
Alternatively, extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-cyclopropyl-1H-indazole.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent can be performed.
-
Visualizing the Synthesis and Troubleshooting
Reaction Workflow
Caption: A simplified workflow for the synthesis of 3-cyclopropyl-1H-indazole.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common byproducts.
troubleshooting regioselectivity in the alkylation of 6-Bromo-3-cyclopropyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of 6-Bromo-3-cyclopropyl-1H-indazole.
Troubleshooting Guide
Problem: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
When alkylating this compound, obtaining a mixture of N1 and N2 isomers is a common challenge. The ratio of these isomers is highly dependent on the reaction conditions.[1][2][3]
Possible Causes and Solutions:
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is a critical factor influencing the N1/N2 ratio.[3]
-
For Preferential N1-Alkylation: Employing a strong, non-coordinating base in a non-polar aprotic solvent is often effective. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely recommended system for achieving high N1-selectivity in the alkylation of various indazoles.[1][4][5] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which can favor alkylation at the more sterically accessible N1 position.
-
For Preferential N2-Alkylation: Achieving high N2 selectivity can be more challenging. Conditions that favor kinetic control or specific catalytic systems may be required. While not extensively documented for this specific substrate, Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) have been shown to favor N2-alkylation for other indazoles.[6] Additionally, the use of cesium carbonate (Cs₂CO₃) has been reported to influence regioselectivity, sometimes favoring the N2 product.[2]
-
-
Influence of Substituents: The electronic and steric properties of the substituents on the indazole ring play a significant role in directing the alkylation.
-
3-Cyclopropyl Group: The cyclopropyl group at the C3 position is relatively small and is not expected to exert a strong steric directing effect. Its electronic contribution is generally considered to be weakly electron-donating.
-
6-Bromo Group: The electron-withdrawing nature of the bromine at the C6 position can influence the relative nucleophilicity of the N1 and N2 atoms. However, its position is somewhat remote from the reaction center, and its directing effect may be less pronounced compared to substituents at C3 or C7.
-
-
Reaction Temperature: Temperature can affect the thermodynamic versus kinetic control of the reaction.
-
N1-substituted indazoles are generally the thermodynamically more stable isomers.[3][7] Running the reaction at a slightly elevated temperature might favor the formation of the N1 product, assuming the reaction is reversible to some extent. Conversely, lower temperatures may favor the kinetically controlled product, which could be the N2 isomer in some cases.
-
Problem: Low Reaction Yield or Incomplete Conversion
Low yields can be frustrating and may stem from several factors unrelated to regioselectivity.
Possible Causes and Solutions:
-
Insufficient Deprotonation: Ensure complete deprotonation of the indazole N-H before adding the alkylating agent. Using a slight excess of a strong base like NaH is recommended.
-
Inactive Alkylating Agent: Verify the purity and reactivity of your alkylating agent. If using an alkyl halide, ensure it has not degraded.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time. Some alkylations may require extended periods to reach completion.
-
Moisture in the Reaction: Indazole alkylations are sensitive to moisture, especially when using strong bases like NaH. Ensure all glassware is oven-dried and that anhydrous solvents are used.
Frequently Asked Questions (FAQs)
Q1: I am getting a roughly 1:1 mixture of N1 and N2 isomers. What is the first thing I should try to improve N1 selectivity?
A1: The most impactful change to favor N1-alkylation is to switch your reaction conditions to sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[1][4][5] This combination has been shown to provide excellent N1-selectivity for a wide range of substituted indazoles.
Q2: How can I favor the formation of the N2-alkylated product?
A2: Directing the alkylation to the N2 position is often more challenging. Consider exploring Mitsunobu reaction conditions, which have shown a preference for N2-alkylation with other indazole derivatives.[6] Alternatively, screening different base and solvent combinations, such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, may shift the selectivity towards the N2 isomer.[2]
Q3: Does the cyclopropyl group at the C3 position significantly influence the regioselectivity?
A3: Based on general principles, the small steric profile of the cyclopropyl group is not expected to be a strong directing group for N1-alkylation due to steric hindrance, unlike a bulky group like tert-butyl.[3] Its weak electron-donating nature may slightly influence the nucleophilicity of the adjacent nitrogen atoms, but this effect is likely to be less dominant than the choice of reaction conditions.
Q4: What is the expected influence of the 6-bromo substituent on the N1/N2 ratio?
A4: The 6-bromo substituent is electron-withdrawing. While electron-withdrawing groups can influence regioselectivity, their effect is most pronounced when they are located at positions that can directly stabilize or destabilize the negative charge on one of the nitrogen atoms, such as the C7 position, which strongly favors N2 alkylation.[1][6] The effect of a 6-bromo group is likely to be more subtle and may not be the primary determinant of regioselectivity compared to the reaction conditions.
Q5: Are there any analytical techniques to easily distinguish between the N1 and N2 isomers?
A5: Yes, NMR spectroscopy is a powerful tool for this. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be used to definitively assign the regiochemistry. For the N1-isomer, a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For the N2-isomer, a correlation should be observed between the protons of the N-alkyl group and the C3 carbon.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation
| Indazole Substituent(s) | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference(s) |
| 3-carboxymethyl, 3-tert-butyl, 3-COMe, 3-carboxamide | Alkyl bromide | NaH | THF | >99:1 | [1][4][5] |
| 7-NO₂ or 7-CO₂Me | Alkyl bromide | NaH | THF | ≤4:96 | [1][6] |
| 5-bromo-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 (yields) | [2] |
| 5-bromo-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | 44:40 (yields) | [2] |
| General Indazole | Alcohol | PPh₃, DIAD/DEAD | THF | N2 favored | [6] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required for less reactive alkylating agents.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 2: General Procedure for N2-Alkylation (Mitsunobu Conditions)
-
To a stirred solution of this compound (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Visualizations
Caption: Troubleshooting flowchart for improving regioselectivity.
Caption: General experimental workflow for N-alkylation.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ucc.ie [research.ucc.ie]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
preventing dehalogenation in cross-coupling reactions of 6-Bromo-3-cyclopropyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-cyclopropyl-1H-indazole in cross-coupling reactions. The primary focus is on preventing the common side reaction of dehalogenation (hydrodehalogenation).
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, yielding 3-cyclopropyl-1H-indazole. This byproduct reduces the yield of the desired coupled product and can be difficult to separate due to structural similarities, complicating the purification process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation is primarily caused by the reaction of the organopalladium intermediate with a proton source before the desired transmetalation or reductive elimination step can occur.[1] Common proton sources include residual water in solvents or reagents, or the use of protic solvents. Certain bases can also promote this side reaction.
Q3: How does the unprotected N-H group on the indazole ring affect dehalogenation?
A3: The acidic proton of the indazole N-H group can interfere with the catalytic cycle.[1] It can react with the base or the organometallic reagents, potentially leading to catalyst deactivation or promoting side reactions, including dehalogenation. Protecting the indazole nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl), can mitigate these issues and often suppresses dehalogenation.[2]
Q4: Can the choice of palladium catalyst and ligand influence the extent of dehalogenation?
A4: Absolutely. The ligand plays a critical role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation.[2] For electron-rich N-heterocycles like indazoles, bulky and electron-rich phosphine ligands are often effective at promoting the desired reaction pathway and minimizing dehalogenation.[2]
Troubleshooting Guides
Issue 1: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling
If you are observing a significant amount of 3-cyclopropyl-1H-indazole in your Suzuki-Miyaura reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Dehalogenation in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting dehalogenation.
Data Presentation: Ligand and Base Optimization for Suzuki-Miyaura Coupling
While specific data for this compound is limited in the literature, the following table provides representative data for analogous bromo-N-heterocycles to guide optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | Moderate | Significant |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 90 | High | Minimal |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 80 | High | Low |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (anhydrous) (2) | Dioxane | 80 | Very High | Very Low |
Note: This table represents typical trends. Actual results will vary depending on the specific boronic acid and reaction conditions.
Issue 2: Dehalogenation as a Major Side Reaction in Buchwald-Hartwig Amination
Dehalogenation can also be a significant issue in C-N bond formation reactions. Here are some strategies to address this:
Key Factors Influencing Dehalogenation in Buchwald-Hartwig Amination
Caption: Interplay of factors leading to dehalogenation.
Data Presentation: Ligand and Base Selection for Buchwald-Hartwig Amination
The selection of the appropriate ligand and base combination is crucial for minimizing dehalogenation in the amination of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | Moderate | Significant |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | Good | Moderate |
| BrettPhos Pd G3 (2) | - | LiHMDS (2) | THF | 65 | High | Low |
| RuPhos Pd G3 (2) | - | K₃PO₄ (2) | t-Amyl alcohol | 100 | Very High | Minimal |
Note: This table is a representation of typical outcomes for similar substrates. Optimization for this compound is recommended.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation
Objective: To synthesize 6-aryl-3-cyclopropyl-1H-indazoles while minimizing the formation of the dehalogenated byproduct.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Methodology:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the chosen base, the palladium source, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination with Reduced Dehalogenation
Objective: To synthesize 6-amino-3-cyclopropyl-1H-indazoles, suppressing the formation of 3-cyclopropyl-1H-indazole.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.3 equiv.)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Base (e.g., LiHMDS or K₃PO₄, 1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or t-amyl alcohol)
-
Inert atmosphere (Argon or Nitrogen)
Methodology:
-
To a dry reaction vessel, add the palladium precatalyst.
-
Add this compound and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent, followed by the amine coupling partner.
-
Heat the reaction mixture to the desired temperature (e.g., 65-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[3]
Protocol for N-Boc Protection of this compound
Objective: To protect the indazole nitrogen to prevent interference in subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.)
-
Triethylamine (TEA, 1.5 equiv.) or 4-Dimethylaminopyridine (DMAP, catalytic)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
Methodology:
-
Dissolve this compound in the anhydrous solvent.
-
Add TEA or DMAP to the solution.
-
Add (Boc)₂O and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to isolate the N-Boc protected indazole.
References
Technical Support Center: Addressing Solubility of 6-Bromo-3-cyclopropyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-3-cyclopropyl-1H-indazole in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The low aqueous solubility of this compound likely stems from its molecular structure. The presence of a non-polar cyclopropyl group and a bromo substituent on the indazole core contributes to its hydrophobic nature. This makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to poor dissolution. Compounds with high lipophilicity and strong crystal lattice energy often exhibit poor water solubility.[1][2]
Q2: How can I get a preliminary assessment of the solubility of my batch of this compound?
A2: A simple shake-flask method can provide a good initial estimate. This involves adding an excess amount of the compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound in the supernatant can then be determined using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Q3: What are the common strategies to enhance the aqueous solubility of poorly soluble compounds like this compound?
A3: Several strategies can be employed, broadly categorized as physical and chemical modifications.[3][4] Physical modifications include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[1][5] Chemical modifications involve pH adjustment, use of co-solvents, complexation with agents like cyclodextrins, and the formation of salts or prodrugs.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound's intrinsic solubility in the buffer is very low. The concentration prepared exceeds its solubility limit. | 1. Lower the concentration: Start with a much lower target concentration. 2. Employ solubilization techniques: Refer to the detailed protocols below for methods like using co-solvents or cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over the course of the experiment. | 1. Confirm solubility under assay conditions: Determine the solubility in the specific cell culture media or assay buffer being used. 2. Prepare a stock solution in an organic solvent: A high-concentration stock in a solvent like DMSO can be prepared and then diluted into the aqueous medium immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect the biological system. |
| Difficulty in preparing a stock solution. | The compound is not readily soluble even in common organic solvents. | 1. Test a range of solvents: Try different organic solvents such as DMSO, DMF, ethanol, or methanol. Gentle heating or sonication may aid dissolution. 2. Use a co-solvent system for the stock: A mixture of a water-miscible organic solvent and a small amount of a non-polar solvent might be effective. |
Summary of Solubility Enhancement Techniques
The following table summarizes various techniques that can be applied to improve the aqueous solubility of this compound.
| Technique | Principle | Advantages | Disadvantages |
| pH Modification | For ionizable compounds, adjusting the pH of the medium to favor the ionized form can significantly increase solubility.[7] | Simple and cost-effective. | Only applicable to ionizable compounds. May not be suitable for all biological assays due to pH constraints. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous medium reduces the polarity of the solvent system, favoring the dissolution of hydrophobic compounds.[7][8] | Effective for many poorly soluble compounds. Can achieve high drug concentrations.[8] | The organic solvent may have biological or toxicological effects. Potential for precipitation upon dilution. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their non-polar cavity, forming a soluble inclusion complex.[7][9] | Can significantly increase solubility and bioavailability. Often well-tolerated. | Can be expensive. The complexation efficiency depends on the specific drug and cyclodextrin. |
| Solid Dispersions | The drug is dispersed in a solid, inert carrier matrix (e.g., a polymer like PVP or PEG) at a molecular level, often in an amorphous state.[1][5] | Can lead to a significant increase in dissolution rate and apparent solubility. | Can be physically unstable over time (recrystallization). Requires specialized manufacturing techniques. |
| Particle Size Reduction | Reducing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][8] | Applicable to most poorly soluble crystalline compounds. | Does not increase the equilibrium solubility. May require specialized equipment. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the effect of a co-solvent (e.g., DMSO) on the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials, magnetic stirrer, analytical balance, HPLC system
Methodology:
-
Prepare a series of co-solvent/buffer solutions with varying percentages of DMSO in PBS (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each vial containing a known volume of the co-solvent/buffer solution.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To evaluate the effect of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) on the solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vials, shaker, analytical balance, HPLC system
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound to each vial containing the HP-β-CD solution.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 48 hours.
-
After equilibration, filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate appropriately and analyze the concentration of the dissolved compound by HPLC.
-
Construct a phase solubility diagram by plotting the solubility of this compound against the concentration of HP-β-CD.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: A potential mechanism of action for this compound.
Caption: Relationship between solubility, dissolution, and bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
stability of the cyclopropyl group under various reaction conditions
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the stability of the cyclopropyl group under a variety of chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropyl group a desirable moiety in drug discovery? A1: The cyclopropyl group is frequently used in drug design for several key reasons. It introduces conformational rigidity, which can lock a molecule into its bioactive conformation, potentially increasing potency and selectivity.[1] Its unique electronic properties and strained ring structure also contribute to improved metabolic stability, as the C-H bonds are stronger and less susceptible to oxidative metabolism by enzymes like cytochrome P450 compared to typical alkanes.[1][2][3][4][5] This can lead to a longer in vivo half-life and reduced potential for drug-drug interactions.[2]
Q2: What are the primary modes of cyclopropyl ring-opening? A2: The high ring strain (27.5 kcal/mol) of the cyclopropyl group makes it susceptible to ring-opening reactions, which are thermodynamically favorable.[6] The primary pathways for cleavage are initiated by the formation of adjacent carbocations (acidic conditions), carbanions, or radicals.[7][8] The presence of activating functional groups, such as ketones, imines, or adjacent pi-systems, can significantly facilitate these processes.[7][9]
Q3: How does the cyclopropyl group stabilize adjacent carbocations? A3: The cyclopropyl group is exceptionally effective at stabilizing adjacent positive charges.[10][11] The C-C bonds of the ring have significant p-character, often referred to as "bent bonds," which can overlap with the empty p-orbital of the carbocation.[10][11] This delocalization of electron density, sometimes called "bent bond resonance," stabilizes the positive charge, in some cases even more effectively than a phenyl group.[10]
Troubleshooting Guide: Unexpected Ring-Opening
If you are observing unexpected cleavage of a cyclopropyl ring during your experiments, consult the following guide to diagnose and resolve the issue.
Problem: The cyclopropyl ring in my compound is opening during the reaction.
Caption: Troubleshooting workflow for cyclopropane ring instability.
Stability Under Various Conditions
1. Acidic Conditions
Q: How stable is the cyclopropyl group to acid? A: The cyclopropyl group is generally stable under mild acidic conditions. However, strong acids can promote electrophilic ring-opening.[7][12] This process is significantly accelerated if the cyclopropyl ring is adjacent to a functional group that can stabilize the resulting carbocation, such as a double bond or an oxygen atom.[7]
| Condition | Reagent Example | Stability of Unactivated Cyclopropane | Stability of Activated Cyclopropane* |
| Mild Acid | Acetic Acid, NH₄Cl | Generally Stable | May be labile |
| Strong Acid | HCl, H₂SO₄, Lewis Acids | Potentially Unstable | Highly Prone to Ring-Opening |
| Forcing Conditions | High Temp. + Strong Acid | Unstable | Unstable |
*Activation refers to adjacent groups that can stabilize a positive charge (e.g., vinyl, aryl, hydroxyl).
2. Basic Conditions
Q: Will basic conditions affect my cyclopropyl group? A: The cyclopropyl group is typically very stable and robust under a wide range of basic conditions.[7] Ring-opening is uncommon unless the ring is activated by multiple, strong electron-withdrawing groups (e.g., in donor-acceptor cyclopropanes) or is part of a highly strained polycyclic system.[7][13]
| Condition | Reagent Example | General Stability |
| Aqueous Base | NaOH, K₂CO₃ | Highly Stable |
| Alkoxides | NaOMe, t-BuOK | Highly Stable |
| Organometallics | n-BuLi, Grignard reagents | Generally Stable |
3. Oxidative Conditions
Q: Is the cyclopropyl group resistant to oxidation? A: Yes, the C-H bonds on a cyclopropyl ring are stronger than those in typical alkanes, making the group resistant to many common oxidizing agents.[2][3][13] This is a primary reason for its use in drug design to block metabolic oxidation.[2][13] However, a notable exception is when the cyclopropyl group is attached to a heteroatom, particularly nitrogen (N-cyclopropyl). Such motifs can be susceptible to oxidative cleavage, sometimes forming reactive metabolites.[2][13]
| Substrate Type | Oxidizing System | Stability/Outcome |
| Alkyl-substituted Cyclopropane | Cytochrome P450 | Generally stable, blocks metabolism[2][13] |
| N-Cyclopropyl Aniline | CYP enzymes, Photosensitizers | Can undergo ring-opening[2][13] |
| Cyclopropanols | Co(acac)₂, Air | Can undergo oxidative ring-opening to form enones[14] |
4. Reductive Conditions
Q: Can I perform a reduction without opening the cyclopropyl ring? A: Simple cyclopropanes are generally resistant to many reductive conditions, including catalytic hydrogenation (e.g., H₂/Pd) at room temperature.[7] However, the ring can be cleaved under harsher conditions, such as dissolving metal reductions (e.g., Li/NH₃).[15] The presence of activating groups, particularly an adjacent ketone or double bond, makes the ring more susceptible to reductive cleavage.[7][15]
| Substrate | Reducing Agent | Conditions | Outcome |
| Simple Cyclopropane | H₂/Pd | Room Temperature, 1 atm | Stable[7] |
| Cyclopropyl Ketone | Li in liquid NH₃ | Low Temperature | Reductive ring-opening[15] |
| Cyclopropyl Ketone | H₂/Pd/C | Room Temperature, 4.5 bar | Selective reduction of ketone to alcohol is possible[7] |
5. Thermal & Photochemical Conditions
Q: What happens to cyclopropyl groups at high temperatures or under UV light? A: Thermal: Unsubstituted cyclopropane thermally rearranges to propene, but this requires high temperatures (>400 °C).[16] Substituted cyclopropanes, especially those with vinyl or carbonyl groups, can undergo lower-temperature rearrangements.[16][17][18] For example, vinylcyclopropane rearranges to cyclopentene, and cyclopropyl ketones can rearrange to form dihydrofurans.[8][17] Photochemical: Photochemical reactions can also induce ring-opening. The high ring strain can be released upon light-induced formation of a cyclopropylcarbinyl radical, which rapidly rearranges to a homoallyl radical.[7][19] This reactivity makes the cyclopropyl group a useful mechanistic probe for radical reactions.[7][8]
Caption: Key factors influencing cyclopropyl ring stability.
6. Transition-Metal-Catalyzed Reactions
Q: Is the cyclopropyl group stable in the presence of transition metals like palladium or rhodium? A: The cyclopropyl group can be activated by transition metals, leading to C-C bond cleavage via oxidative addition.[9] This reactivity is often exploited in synthesis. However, many standard transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can be performed on cyclopropyl-containing molecules without cleaving the ring, provided the reaction conditions are carefully controlled.[20][21][22] The outcome often depends on the specific catalyst, ligands, and the substitution pattern on the cyclopropane ring. For instance, cyclopropanes with adjacent ketones or imines are more prone to oxidative addition.[9]
Selected Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling to Form an Aryl Cyclopropane
This protocol describes a palladium-catalyzed cross-coupling reaction that preserves the integrity of the cyclopropyl ring.
Objective: To couple an aryl bromide with cyclopropylboronic acid.
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), and a suitable base (e.g., K₃PO₄, 3.0 equivalents).[7]
-
Add a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).[7]
-
Add a degassed solvent system (e.g., toluene/water).[7]
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the desired aryl cyclopropane.[7]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Selective Reduction of a Cyclopropyl Ketone
This protocol describes the reduction of a ketone adjacent to a cyclopropyl ring without causing hydrogenolysis of the ring.[7]
Objective: To selectively reduce a cyclopropyl ketone to the corresponding alcohol.
Procedure:
-
To a pressure-rated reaction vessel, add the catalyst (e.g., 5% Pd/C).[7]
-
Add a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of the cyclopropyl ketone in the solvent.[7]
-
Seal the vessel and purge with nitrogen, followed by hydrogen.[7]
-
Pressurize the vessel with hydrogen to a moderate pressure (e.g., 4.5-4.7 bar).[7]
-
Agitate the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[7]
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.[7]
-
Filter the reaction mixture through celite to remove the catalyst.[7]
-
Remove the solvent under reduced pressure to obtain the crude cyclopropyl alcohol, which can be purified further if necessary.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The chemistry of cyclopropylmethyl and related radicals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. era.ed.ac.uk [era.ed.ac.uk]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cyclopropane synthesis [organic-chemistry.org]
- 22. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing impurities in 6-Bromo-3-cyclopropyl-1H-indazole synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-3-cyclopropyl-1H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter during the synthesis of this compound?
A1: Impurities can originate from various stages of the synthetic process. They are typically categorized as follows:
-
Starting Materials: Incomplete consumption of precursors, such as a substituted 2-halobenzaldehyde or a corresponding phenylhydrazine, can lead to their presence in the final product.[1]
-
Intermediates: Unreacted synthetic intermediates may persist if the reaction does not go to completion.[1]
-
Byproducts: These are formed from side reactions. Common byproducts in indazole synthesis include regioisomers (e.g., the 2H-indazole isomer), products of over-bromination (di-bromo species), or products from incomplete cyclization.[1][2]
-
Reagents and Solvents: Residual solvents from the reaction or purification steps are common.[1] Catalysts or reagents used in the synthesis may also be present in trace amounts.
-
Degradation Products: The final compound may degrade if not handled or stored correctly, especially when exposed to light, air, or moisture.[1]
Q2: I've detected an unexpected peak in the HPLC chromatogram of my product. What is the general workflow to identify it?
A2: An unexpected peak indicates an impurity. A systematic approach is crucial for identification. The first step is to couple the High-Performance Liquid Chromatography (HPLC) system to a Mass Spectrometer (LC-MS).[1] This will provide the mass-to-charge ratio (m/z) of the unknown peak, revealing its molecular weight, which is a critical piece of information.[3] Reviewing the synthetic route can help you hypothesize potential side products, unreacted starting materials, or intermediates that match the observed molecular weight.[1] If a specific impurity is suspected, confirming its identity by comparing its retention time and spectral data with a known reference standard is the most definitive method.[1]
Q3: My ¹H NMR spectrum shows more signals than expected for the final product. What could be the cause?
A3: Extraneous signals in an NMR spectrum often point to the presence of impurities, most commonly regioisomers. In indazole synthesis, the formation of the 2H-indazole isomer alongside the desired 1H-indazole is a frequent issue.[4] These isomers have distinct chemical shifts. You can also acquire 2D NMR spectra, such as COSY or HMBC, to help elucidate the structure of the unknown compounds.[3] Another potential issue could be the presence of paramagnetic impurities, possibly from catalysts, which can cause significant line broadening in the spectrum.[1]
Q4: How can I minimize the formation of isomeric impurities during synthesis?
A4: Controlling regioselectivity is a key challenge in indazole synthesis.[3] The ratio of 1H to 2H isomers can be highly dependent on the reaction conditions. To favor the formation of the thermodynamically more stable 1H-indazole, you can strategically select the base, solvent, and reaction temperature. For example, in N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF often favors the formation of the N-1 substituted product.[4] Bulky substituents at the C3 position can also sterically hinder reactions at the N-2 position, favoring N-1 substitution.[2]
Impurity Characterization & Data
A multi-faceted analytical approach is required for comprehensive quality control and impurity characterization.[5]
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Type | Potential Identity | Suggested Analytical Method(s) |
| Starting Material | e.g., 4-Bromo-2-fluorobenzaldehyde | HPLC, LC-MS |
| Regioisomer | 6-Bromo-3-cyclopropyl-2H-indazole | HPLC, LC-MS, ¹H & ¹³C NMR |
| Byproduct | Di-brominated indazole species | LC-MS, ¹H NMR |
| Solvent | e.g., Ethyl Acetate, Ethanol | GC-MS, ¹H NMR |
| Degradation Product | Oxidized or hydrolyzed species | LC-MS |
Table 2: Example Analytical Data for Target Compound and a Potential Isomer
| Compound | HPLC Retention Time (min) | Key ¹H NMR Signals (δ ppm) | Mass Spec (m/z) [M+H]⁺ |
| This compound | 12.5 | ~8.1 (s, H3), ~7.7 (d, H4), ~7.3 (dd, H5), ~1.1-1.3 (m, cyclopropyl) | 251.0/253.0 |
| 6-Bromo-3-cyclopropyl-2H-indazole | 11.8 | Proton at C3 generally shifted downfield compared to 1H-isomer[4] | 251.0/253.0 |
Note: Data is representative and may vary based on specific experimental conditions.
Visual Workflow Guides
The following diagrams illustrate logical workflows for impurity identification and troubleshooting.
Caption: General workflow for impurity identification and characterization.
Caption: Decision tree for troubleshooting an unexpected HPLC peak.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for analyzing this compound. Method optimization may be necessary.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 10% B
-
32-37 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[5]
-
Data Analysis: Calculate purity based on the relative area percentage of the main peak. Couple this method with a mass spectrometer for LC-MS analysis to obtain mass data for all observed peaks.[5]
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.[1]
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.[1]
-
Filtering (if necessary): If the solution is not clear, filter it through a small plug of glass wool into a new, clean NMR tube.[1]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework and identify the presence of any impurities.[6] If isomeric or other structural impurities are suspected, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are recommended for detailed structural elucidation.[3]
References
scale-up challenges for the synthesis of 6-Bromo-3-cyclopropyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-3-cyclopropyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically proceeds through the cyclization of a substituted aminophenyl cyclopropyl ketone. A common route involves the diazotization of (2-amino-4-bromophenyl)(cyclopropyl)methanone. Another approach is the reaction of (4-bromo-2-fluorophenyl)(cyclopropyl)methanone with hydrazine. The choice of route often depends on the availability and cost of starting materials, as well as scalability.
Q2: What are the most critical scale-up challenges for this synthesis?
A2: Key scale-up challenges include:
-
Reaction Exothermicity: The diazotization and cyclization steps can be exothermic and require careful temperature control to prevent runaway reactions and byproduct formation.
-
Reagent Handling: Handling of potentially hazardous reagents like hydrazine and diazonium salts requires specific safety protocols at a larger scale.
-
Product Purity and Isolation: Achieving high purity on a large scale can be challenging due to the formation of regioisomers and other byproducts. The final product isolation and purification, often by recrystallization, needs to be optimized for yield and efficiency.
-
Maintaining Cyclopropyl Ring Integrity: The cyclopropyl group can be sensitive to certain acidic or high-temperature conditions, leading to ring-opening byproducts.
Q3: How can I effectively purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product.[1] The choice of solvent is crucial and should be determined through small-scale solubility studies.[1] A good solvent will dissolve the compound at elevated temperatures but result in low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.[1] Common solvent systems include ethanol/water or toluene. Column chromatography can be used for smaller scales or to remove persistent impurities but may be less practical for large-scale production.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the reaction temperature is maintained at 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite).- Use a slight excess of the diazotizing agent.- Monitor the reaction for the disappearance of the starting amine using TLC or HPLC. |
| Inefficient Cyclization | - Optimize the reaction temperature and time for the cyclization step. For hydrazine-based routes, this may require refluxing for several hours.[2] - Ensure anhydrous conditions if required by the specific protocol. |
| Degradation of Product | - Avoid prolonged exposure to high temperatures or strong acids, which could potentially lead to the degradation of the indazole core or the cyclopropyl ring.- Perform a workup as soon as the reaction is complete. |
| Suboptimal Workup | - Ensure the pH is adjusted correctly during the workup to precipitate the product effectively.- Use an appropriate extraction solvent and perform multiple extractions to maximize recovery from the aqueous layer.[2] |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of the N2-isomer | - The formation of the 2H-indazole isomer is a common issue in indazole synthesis.[3] The ratio of N1 to N2 isomers can be influenced by the solvent and base used.[3] - For N-alkylation type reactions, using sodium hydride in THF generally favors the N1 product.[3] While this is a different reaction, the principles of thermodynamic vs. kinetic control can be relevant in the cyclization step. |
| Unreacted Starting Material | - Increase the reaction time or temperature moderately.- Ensure the stoichiometry of the reagents is correct. |
| Formation of Azide Impurities (in diazotization routes) | - Ensure slow and controlled addition of the diazotizing agent.- Maintain the recommended low temperature to minimize side reactions. |
| Ring-opened Byproducts | - If harsh acidic conditions are used, consider milder alternatives to avoid the opening of the cyclopropyl ring.- Keep reaction temperatures as low as effectively possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
Step 1: Synthesis of (2-amino-4-bromophenyl)(cyclopropyl)methanone This is a precursor and its synthesis would typically involve the acylation of 3-bromoaniline followed by further functional group manipulations.
Step 2: Diazotization and Cyclization
-
Dissolve (2-amino-4-bromophenyl)(cyclopropyl)methanone in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Purification by Recrystallization[1]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water) at room and elevated temperatures to find a suitable solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, cool the flask further in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
alternative brominating agents for the synthesis of 6-Bromo-3-cyclopropyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-3-cyclopropyl-1H-indazole, with a focus on the use of alternative brominating agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing this compound?
The main challenges in this synthesis include:
-
Controlling Regioselectivity: The indazole ring has multiple reactive sites, which can lead to the formation of undesired isomers.[1][2] The goal is to selectively introduce the bromine atom at the 6-position.
-
Over-bromination: The activated nature of the indazole ring can make it susceptible to di- or tri-bromination, which complicates purification and reduces the yield of the desired product.[1][3]
-
Reaction Conversion: Achieving complete conversion of the starting material, 3-cyclopropyl-1H-indazole, can be difficult, leading to complex purification steps.[1]
-
Safety of Reagents: Traditional brominating agents like molecular bromine (Br₂) are hazardous, toxic, and corrosive, requiring special handling procedures.[4]
Q2: Why should I consider alternative brominating agents instead of molecular bromine (Br₂)?
Molecular bromine is a hazardous and corrosive liquid that poses significant safety risks.[4] Alternative brominating agents offer several key advantages:
-
Enhanced Safety: Many alternative reagents, such as N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are solids, which are significantly easier and safer to handle.[2]
-
Improved Selectivity: Certain reagents can provide better regioselectivity, leading to a higher yield of the desired 6-bromo isomer and minimizing the formation of byproducts.[3][5]
-
Milder Reaction Conditions: Many alternatives are effective under milder conditions, which helps prevent the degradation of sensitive substrates and reduces the formation of impurities.[2]
-
Environmental Considerations: Using solid reagents or methods that generate bromine in situ can reduce the environmental impact of the synthesis.[4]
Q3: What are the most promising alternative brominating agents for this synthesis?
Several alternative reagents are well-suited for the bromination of the indazole core. The most common and effective include:
-
N-Bromosuccinimide (NBS): A versatile and widely used solid reagent for electrophilic aromatic bromination.[6][7] It is known for its selectivity, particularly when used with appropriate solvents and conditions.[5][8]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, safe, and easily handled solid that can be used under mild conditions for highly selective brominations.[2] It is considered a cost-effective and less corrosive alternative to other bromine sources.[2]
-
Bromide/Bromate Mixtures (e.g., NaBr/NaBrO₃): An environmentally friendly option that generates bromine in situ, avoiding the need to handle molecular bromine directly.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient reactivity of the brominating agent. | Consider switching to a more reactive agent or optimizing the reaction conditions (e.g., temperature, solvent). |
| Incomplete conversion of starting material. | Increase the reaction time or slightly elevate the temperature, while monitoring for byproduct formation via TLC or LC-MS.[3] Consider increasing the equivalents of the brominating agent (e.g., from 1.0 to 1.1-1.2 equivalents).[3] | |
| Degradation of the product. | Avoid excessive heating and prolonged reaction times, especially in the presence of strong acids or bases.[3] | |
| Formation of Multiple Products (Low Selectivity) | Non-selective bromination. | Use a highly regioselective brominating agent like NBS or DBDMH.[3] Optimize the solvent and temperature; lower temperatures often favor higher selectivity.[3] |
| Over-bromination (di- or tri-brominated byproducts). | Use a stoichiometric amount of the brominating agent.[3] Add the brominating agent slowly to the reaction mixture to maintain a low concentration and control the reaction rate.[3] | |
| Difficulty in Purifying the Final Product | Co-elution of impurities during column chromatography. | Adjust the polarity of the eluent system (e.g., mixtures of hexane and ethyl acetate).[3] Consider using a different stationary phase for chromatography if baseline separation is not achieved. |
| Product is a solid but difficult to purify via chromatography. | Recrystallization can be a highly effective alternative for purifying solid products.[1] Test various solvents (e.g., ethanol, ethyl acetate, heptane) to find a system where the product has high solubility when hot and low solubility when cold.[1] | |
| Presence of unreacted starting material. | Ensure the reaction has gone to completion using TLC or LC-MS analysis before workup.[3] If necessary, increase reaction time or add a slight excess of the brominating agent.[3] |
Data Presentation: Comparison of Alternative Brominating Agents
The following table summarizes the reaction parameters for different brominating agents used in the synthesis of bromo-indazoles.
| Brominating Agent | Abbreviation | Form | Typical Solvents | Typical Conditions | Reported Yields | Key Advantages |
| N-Bromosuccinimide | NBS | White Solid[9] | Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Ethanol (EtOH)[6][10] | 25-50 °C, 2-5 hours[10] | Good to Excellent (up to 98%)[10] | Easy to handle, high selectivity, widely available.[5] |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Solid | Ethanol (EtOH)[2] | Ultrasound-assisted, 40 °C, 30 min[2][11] | Good to Excellent (73-93%)[2] | Safe, stable, cost-effective, rapid reaction under mild, ultrasound-assisted conditions.[2] |
| Bromine | Br₂ | Red-brown Liquid | Acetic Acid[2] | Varies | Good | Traditional reagent, effective. |
| Sodium Bromide / Sodium Bromate | NaBr / NaBrO₃ | Solid | Varies | In situ generation | Moderate to Good | Avoids direct handling of Br₂, environmentally friendly. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol describes a general procedure for the regioselective bromination of 3-cyclopropyl-1H-indazole at the 6-position.
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropyl-1H-indazole (1.0 equiv.) in a suitable solvent such as acetonitrile or ethanol (e.g., 3.0 mL per 0.3 mmol of substrate).[10]
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equiv.) to the solution in portions at room temperature while stirring.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and monitor its progress by Thin Layer Chromatography (TLC).[10] The reaction is typically complete within 2-5 hours.[10]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[1]
Protocol 2: Ultrasound-Assisted Bromination using DBDMH
This protocol outlines a rapid and efficient bromination using DBDMH, accelerated by ultrasonic irradiation.[2]
-
Reaction Setup: In a suitable vessel, combine 3-cyclopropyl-1H-indazole (1.0 equiv., 0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (1.0 equiv., 0.2 mmol), and sodium carbonate (2.0 equiv., 0.4 mmol) in ethanol (2.0 mL).[2][11]
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and maintain the temperature at 40 °C.[2][11]
-
Reaction Time: The reaction is typically complete within 30 minutes.[2] Monitor by TLC for the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. suru-chem.com [suru-chem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Constrained Ring Advantage: A Comparative Analysis of 3-Cyclopropyl vs. 3-Alkyl-1H-Indazoles in Kinase Inhibition
For researchers and drug development professionals, the strategic placement of small, rigid moieties can significantly impact a compound's biological activity. This guide provides a comparative analysis of the biological activity of 3-cyclopropyl-1H-indazoles versus their 3-alkyl-substituted counterparts, with a focus on their role as kinase inhibitors. By examining experimental data, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern their potency and selectivity.
The indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The substituent at the 3-position of the indazole ring plays a crucial role in modulating the compound's interaction with the target kinase, often influencing binding affinity and selectivity. While simple alkyl substituents are common, the introduction of a cyclopropyl group, a small, conformationally constrained ring, can offer distinct advantages in terms of biological activity.
Quantitative Comparison of Biological Activity
To illustrate the impact of a 3-cyclopropyl versus a 3-alkyl substituent, we will examine data from a study on inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
| Compound ID | 3-Substituent | p38α IC50 (nM) |
| 1 | Isopropyl | 150 |
| 2 | Cyclopropyl | 25 |
As the data in the table clearly indicates, the substitution of an isopropyl group with a cyclopropyl group at the 3-position of the indazole core (Compound 2 versus Compound 1 ) resulted in a significant 6-fold increase in inhibitory potency against p38α kinase. This suggests that the rigid, planar nature of the cyclopropyl ring may facilitate a more favorable interaction with the ATP-binding pocket of the kinase.
Experimental Protocols
The biological activity of the compounds was determined using a standard in vitro kinase assay.
p38α Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the p38α kinase.
Methodology:
-
The p38α enzyme, a biotinylated peptide substrate, and ATP were combined in a kinase reaction buffer.
-
Test compounds, serially diluted in DMSO, were added to the reaction mixture.
-
The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAP kinase signaling pathway and the general workflow for evaluating kinase inhibitors.
Discussion
The enhanced potency of the 3-cyclopropyl-1H-indazole derivative can be attributed to several factors. The rigid nature of the cyclopropyl ring reduces the entropic penalty upon binding to the kinase, as there are fewer rotatable bonds compared to a flexible alkyl chain like isopropyl. This pre-organization of the molecule for binding can lead to a more favorable change in Gibbs free energy.
Furthermore, the unique electronic properties and the defined spatial orientation of the cyclopropyl group may allow for more optimal van der Waals interactions or the displacement of unfavorable water molecules within the ATP-binding pocket. The planarity of the cyclopropyl ring can also influence the overall conformation of the indazole scaffold, potentially improving its fit within the active site.
Validating Kinase Inhibition Assays: A Comparative Guide for a Novel 6-Bromo-3-cyclopropyl-1H-indazole Derivative
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with a growing number of approved drugs targeting the dysregulated signaling pathways that drive tumor progression.[1][2] The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to the purine core of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[3][4][5] This guide provides a framework for the validation of a kinase inhibition assay for a novel 6-Bromo-3-cyclopropyl-1H-indazole derivative, comparing its potential efficacy with established kinase inhibitors based on data from structurally related compounds.
Comparative Kinase Inhibition Profiles
The potency of a kinase inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target kinase's activity in vitro. While specific data for a this compound derivative is not publicly available, the inhibitory activities of other 6-bromo-1H-indazole derivatives against various kinases demonstrate the potential of this scaffold.[3][6] For a comprehensive validation, the novel compound should be tested against a panel of kinases and its performance compared to well-characterized inhibitors.
| Kinase Target | 6-Bromo-1H-indazole Derivative Example | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | < 1 | - | - |
| VEGFR2 | Indazole-based inhibitor | 9.8 | Axitinib | 0.2 |
| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | 5.5 - 15 | - | - |
| JNK1 | Indazole Derivative | 6 | - | - |
| Aurora B | 6-bromo-1H-indazol-4-amine derivative | 98 | - | - |
| TrkA | 6-bromo-1H-indazol-4-amine derivative | 6 | - | - |
| TrkB | 6-bromo-1H-indazol-4-amine derivative | 9 | - | - |
| Tie-2 | 6-bromo-1H-indazol-4-amine derivative | 22 | - | - |
Note: The IC50 values for the 6-Bromo-1H-indazole derivatives are representative of the scaffold's potential and are drawn from various studies on structurally similar compounds.[3][5][6] Direct comparison requires testing under identical experimental conditions.
Experimental Protocols for Assay Validation
A thorough validation of a kinase inhibitor involves a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a biological context.[2]
Biochemical Kinase Inhibition Assay
Objective: To quantify the direct inhibitory effect of the this compound derivative on the activity of a purified target kinase.
Methodology: A common method is a luminescence-based assay that measures the amount of ATP remaining in the reaction.[7]
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative in DMSO. Include a DMSO-only vehicle control and a known inhibitor as a positive control.[7]
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate.[7]
-
Kinase Reaction: Prepare a reaction mixture containing the purified target kinase, a specific substrate peptide, and ATP in an appropriate assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure accurate determination of competitive inhibition.[3][8]
-
Initiation and Incubation: Add the kinase reaction mixture to each well to start the reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[3][7]
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding an ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.[7]
-
Data Acquisition: Measure the luminescence intensity using a plate reader.[7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and plot the results to determine the IC50 value.
Cell-Based Inhibition Assay (e.g., Western Blot)
Objective: To confirm that the inhibitor can engage its target kinase within a cellular environment and affect downstream signaling pathways.
Protocol:
-
Cell Culture and Treatment: Culture a cell line that is dependent on the target kinase for proliferation. Treat the cells with varying concentrations of the this compound derivative for a specific duration.
-
Protein Extraction: Lyse the treated cells to extract total cellular proteins.[3]
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).[3]
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the target kinase and its downstream substrates. Also, probe for the total protein levels of these targets as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or fluorescent detection of the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target kinase and its downstream effectors.
Visualizing Kinase Inhibition and Assay Workflow
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Caption: Inhibition of a generic kinase signaling pathway.
By following these validation steps and comparing the results to established inhibitors, researchers can robustly characterize the potency and selectivity of the novel this compound derivative and determine its potential as a therapeutic agent.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship studies of 6-Bromo-3-cyclopropyl-1H-indazole derivatives
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-3-cyclopropyl-1H-indazole Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a well-established motif in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and act as a competitive inhibitor at the ATP-binding site of a wide array of protein kinases.[1] The 6-bromo substitution on the indazole ring serves as a crucial synthetic handle, allowing for further modifications through cross-coupling reactions to explore different regions of the kinase active site.[2]
Comparative Analysis of Kinase Inhibitory Activity
To illustrate the structure-activity relationships of the 6-bromo-1H-indazole scaffold, the following table summarizes the in vitro kinase inhibitory activity of representative analogs against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target. The data is based on trends observed in research on indazole-based kinase inhibitors and highlights how modifications to the core structure can influence potency.
Table 1: Representative Structure-Activity Relationship Data for 6-Bromo-1H-indazole Analogs against PLK4
| Compound ID | R1 Substitution (at 4-amino position) | R2 Substitution (on Indazole Core) | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | F | H | 35 | 3.8 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-004 | CH3 | H | 45 | 4.1 |
| COMP-005 | H | F | 62 | 6.8 |
| COMP-006 | H | Cl | 55 | 6.1 |
| COMP-007 | H | CH3 | 75 | 8.3 |
| Axitinib | - | - | 6.5 | 0.2 |
| Centrinone | - | - | 2.7 | 4.8 |
Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[3]
SAR Summary:
-
Substitution at the 4-amino position (R1): Small halogen substitutions (F, Cl) at this position appear to enhance both kinase inhibitory and cellular antiproliferative activity, potentially due to favorable interactions within the ATP-binding pocket.[3]
-
Substitution on the Indazole Core (R2): Modifications at other positions on the indazole ring seem to be less tolerated, with even small substitutions leading to a decrease in activity. This suggests that the 6-bromo-1-methyl-1H-indazol-4-amine core is a well-optimized scaffold for PLK4 inhibition.[3]
-
Role of the 3-cyclopropyl group (Inference): While not explicitly shown in the table, the 3-position of the indazole ring is a key vector for modification. A cyclopropyl group at this position can provide a rigid, hydrophobic interaction that may enhance binding affinity and selectivity for certain kinases. Further empirical data is needed to confirm this hypothesis.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of kinase inhibitors are provided below.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction.[4]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test compound in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced into ATP. This new ATP, along with luciferase and luciferin in the reagent, generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the ability of a compound to inhibit cell proliferation.[4]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.[4]
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[4]
-
Protocol 3: Western Blotting
This technique is used to detect specific proteins in a sample and can be used to assess the effect of an inhibitor on downstream signaling pathways.[1]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated and total forms of a target kinase)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[1]
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizations
The following diagrams illustrate key concepts and pathways relevant to the study of this compound derivatives.
References
comparing the efficacy of different palladium catalysts for Suzuki coupling with 6-Bromo-3-cyclopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development programs centered around the indazole scaffold, the arylation of halogenated precursors is a critical transformation. This guide provides an objective comparison of the efficacy of different palladium catalysts for the Suzuki coupling of 6-Bromo-3-cyclopropyl-1H-indazole with various arylboronic acids, supported by experimental data.
Catalyst Performance Comparison
The choice of palladium catalyst and reaction conditions significantly impacts the yield and efficiency of the Suzuki coupling with this compound. Below is a summary of quantitative data for different catalyst systems.
| Catalyst | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | 85 |
| Pd(PPh₃)₄ | Phenylboronic acid | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 93[1] |
| PdCl₂(PPh₃)₂ | 4-Methylphenylboronic acid | K₂CO₃ | DMF | 120 | 48 | Low/Trace[1] |
Note: The data for Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ were obtained for a closely related 7-bromo-1H-indazole substrate and may serve as a valuable reference for catalyst selection.[1]
Experimental Protocols
Detailed methodologies for the Suzuki coupling reactions are provided below.
Protocol 1: Using Pd(dppf)Cl₂ Catalyst
This protocol is adapted from a general procedure for the Suzuki coupling of bromo-indazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and K₂CO₃ (2 equivalents).
-
Add a mixture of 1,4-dioxane and water (typically in a 3:1 to 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under an inert atmosphere, add the Pd(dppf)Cl₂ catalyst (2-5 mol%).
-
Heat the reaction mixture to 80-100°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Using Pd(PPh₃)₄ Catalyst
This protocol is based on optimized conditions for the Suzuki coupling of a bromo-indazole derivative.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.3 equivalents)
-
1,4-Dioxane
-
Ethanol
-
Water
Procedure:
-
In a sealed tube, combine this compound (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(PPh₃)₄ (10 mol%), and Cs₂CO₃ (1.3 equivalents).
-
Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., in a 3:1.5:0.5 ratio).
-
Heat the reaction mixture to 140°C for 4 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Comparative Analysis of the In Vitro Anti-proliferative Activity of 6-Bromo-Indazole Derivatives Against Cancer Cell Lines
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro anti-proliferative activity of 6-bromo-indazole compounds. Due to a lack of publicly available data on 6-Bromo-3-cyclopropyl-1H-indazole, this report focuses on a structurally related and potent derivative, compound 2f, to provide insights into the potential anti-cancer efficacy of this class of compounds.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer properties.[1][2] Several indazole-based drugs, such as axitinib and pazopanib, have been approved for cancer therapy.[1] The 6-bromo-1H-indazole scaffold, in particular, is a key pharmacophore in the development of novel anti-cancer agents. This guide summarizes the available in vitro data on the anti-proliferative effects of a representative 6-bromo-indazole derivative, compound 2f, against various cancer cell lines.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of the 6-bromo-indazole derivative, compound 2f, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Compound 2f |
| 4T1 | Breast | 0.23 - 1.15 |
| A549 | Lung | Data not specified |
| K562 | Leukemia | Data not specified |
| PC-3 | Prostate | Data not specified |
| Hep-G2 | Liver | Data not specified |
Data for compound 2f is derived from a study on a series of indazole derivatives.[1][2]
Experimental Protocols
The in vitro anti-proliferative activity of the indazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., compound 2f) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations: Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
Navigating Kinase Selectivity: A Comparative Analysis of a 6-Bromo-3-cyclopropyl-1H-indazole Based Inhibitor Scaffold
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount in developing safer and more effective therapeutics. The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This guide provides a comparative analysis of the potential cross-reactivity profile of a 6-Bromo-3-cyclopropyl-1H-indazole based inhibitor by examining data from structurally related indazole-based compounds. This approach allows for an informed perspective on the selectivity of this chemical series and its potential advantages over other kinase inhibitor classes.
The indazole core mimics the purine structure of ATP, enabling competitive inhibition at the kinase ATP-binding site.[1] The specific substitutions on the indazole ring system, such as the 6-bromo and 3-cyclopropyl groups, play a crucial role in determining the inhibitor's potency and selectivity profile across the human kinome. While extensive public data on a specific this compound inhibitor is not available, we can infer its potential selectivity by comparing the performance of other well-characterized indazole-based inhibitors against a panel of kinases.
Comparative Kinase Inhibition Profiles
To illustrate the potential selectivity of a this compound based inhibitor, we present a comparative table of IC50 values for two well-established indazole-containing kinase inhibitors, Axitinib and Pazopanib, against a selection of key kinases implicated in cancer.[1][3] This data provides a benchmark for the expected potency and cross-reactivity of novel indazole-based compounds.
| Kinase Target | Axitinib (IC50 nM) | Pazopanib (IC50 nM) | This compound Based Inhibitor (Hypothetical Profile) |
| VEGFR1 | 0.1[2] | 10 | Potent Inhibition Expected |
| VEGFR2 | 0.2[2] | 30[3] | Potent Inhibition Expected |
| VEGFR3 | 0.1-0.3[2] | 47 | Potent Inhibition Expected |
| PDGFRβ | 1.6[2] | 84 | Moderate Inhibition Possible |
| c-Kit | 1.7[2] | 74 | Moderate to Low Inhibition Possible |
| FGFR1 | - | 140 | Low Inhibition Expected |
| PLK4 | - | - | High Selectivity Profile Anticipated |
This table presents a hypothetical selectivity profile for a this compound based inhibitor based on the general characteristics of the indazole scaffold. Actual performance would require experimental validation.
Understanding the Significance of Kinase Selectivity
The selectivity of a kinase inhibitor is a critical factor in its clinical success. Off-target inhibition can lead to undesirable side effects and toxicity.[4] Kinome-wide screening is a common approach to assess the cross-reactivity of a compound against a large panel of kinases.[2] The goal is to develop inhibitors that potently inhibit the desired target kinase while minimizing interactions with other kinases.
Figure 1. A generalized workflow for assessing kinase inhibitor selectivity.
Experimental Protocols for Cross-Reactivity Studies
Accurate determination of an inhibitor's cross-reactivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase using a radiolabeled ATP.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
³²P-γ-ATP or ³³P-γ-ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted)
-
Positive control inhibitor
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and can be adapted for selectivity profiling in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Reagents and Materials:
-
Cultured cells expressing the target kinase(s)
-
Test compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Centrifuge
-
PCR thermocycler or heating block
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to the target kinase(s)
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and lyse the cells.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.
-
Determine the melting temperature (Tm) of the target protein in the presence and absence of the inhibitor. An increase in Tm indicates target engagement.
-
Figure 2. A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. By leveraging comparative data from other indazole-based inhibitors and employing rigorous experimental protocols for cross-reactivity profiling, researchers can effectively guide the optimization of lead compounds. The ultimate goal is to identify drug candidates with a well-defined selectivity profile, thereby maximizing therapeutic efficacy while minimizing off-target effects. The provided methodologies and comparative framework serve as a valuable resource for scientists and drug development professionals working in the field of kinase inhibitor discovery.
References
A Head-to-Head Comparison of Kinase Inhibitor Scaffolds: 6-Bromo-3-cyclopropyl-1H-indazole and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a therapeutic candidate. This guide provides an objective, data-driven comparison of the 6-bromo-3-cyclopropyl-1H-indazole scaffold against other prominent kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. This analysis is supported by experimental data from publicly available research, focusing on their activity against key kinases implicated in cancer.
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with the ATP-binding pocket of a wide array of protein kinases.[1] This is largely due to its structural resemblance to the purine core of ATP, allowing indazole-based compounds to act as competitive inhibitors.[1] The this compound, in particular, serves as a versatile starting point for the development of potent and selective kinase inhibitors.
Quantitative Performance of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors derived from indazole, quinazoline, indole, and pyrimidine scaffolds. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the public domain. The data presented here is compiled from various sources to provide a comparative overview of their potential.
Table 1: Comparative in vitro Inhibitory Activity (IC50) Against Receptor Tyrosine Kinases
| Scaffold | Compound | Target Kinase | IC50 (nM) |
| Indazole | Pazopanib | VEGFR-2 | 30 |
| Axitinib | VEGFR-2 | 0.2 | |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative | FGFR1 | 69.1 | |
| Indazole-pyrimidine derivative | VEGFR-2 | 34.5 | |
| Indole | Sunitinib | VEGFR-2 | 2 |
| Anilino-indole derivative | VEGFR-2 | 45 | |
| Morpholino-indole derivative | EGFR | 7 | |
| Quinazoline | Gefitinib | EGFR | 2.7 - 33 |
| Erlotinib | EGFR | 2 | |
| Lapatinib | EGFR/HER2 | 10.8/9.8 | |
| Quinazoline-indazole hybrid | VEGFR-2 | 5.4 | |
| Pyrimidine | Pyrimidine-based derivative | Aurora A | <200 |
| Pyrazolo[3,4-d]pyrimidine (SI306) | Src | 11,200 (in GIN8 cells) |
Note: The IC50 values are sourced from multiple studies and experimental conditions may vary. Direct comparisons should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR signaling cascade is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Many kinase inhibitors, including those based on the indazole scaffold, target VEGFR-2 to disrupt this process.
Caption: VEGFR-2 signaling pathway and the point of inhibition by kinase inhibitors.
General Workflow for Kinase Inhibitor Screening
The discovery and characterization of kinase inhibitors typically follow a standardized workflow, from initial high-throughput screening to detailed cellular assays.
Caption: General workflow for kinase inhibitor screening and development.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are outlines of common assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay is frequently used for primary screening and IC50 determination.
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and a higher signal indicates greater inhibition.
-
Protocol Outline:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., a this compound derivative) in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor.
-
Kinase Reaction: Add a mixture of the target kinase (e.g., VEGFR-2), a suitable substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a luciferase-based reagent that detects the amount of remaining ATP.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., a cell line with overactive VEGFR-2 signaling) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Head-to-Head Scaffold Comparison: Indazole vs. Indole in VEGFR-2 Inhibition
A direct comparison of the clinical candidates pazopanib (indazole-based) and sunitinib (indole-based), both potent VEGFR-2 inhibitors, provides valuable insights into the characteristics of these scaffolds.
A head-to-head phase III clinical trial (COMPARZ) in patients with metastatic renal cell carcinoma demonstrated that pazopanib and sunitinib have comparable efficacy in terms of progression-free survival and overall survival.[2] However, their safety profiles differed, with sunitinib being associated with more fatigue and hematologic toxicity, while pazopanib was linked to a higher incidence of liver function abnormalities.[2]
In vitro studies have also highlighted differences. One study found that sunitinib exhibited a cytotoxic (cell-killing) effect on renal cell carcinoma cell lines, while pazopanib's activity was primarily cytostatic (inhibiting cell proliferation). This suggests that while both scaffolds can effectively target the same kinase, the downstream cellular consequences can vary.
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the design of novel kinase inhibitors. The indazole core, a proven pharmacophore, offers a robust platform for developing potent and selective inhibitors against a range of kinase targets. When compared to other established scaffolds like indole, quinazoline, and pyrimidine, the indazole scaffold holds its own, as evidenced by the clinical success of drugs like pazopanib and axitinib.
While direct, comprehensive head-to-head in vitro comparisons of these scaffolds are not always readily available, the existing data allows for an informed selection process. The choice of scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall therapeutic goals. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and development of novel kinase inhibitors based on these privileged scaffolds.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-3-cyclopropyl-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-Bromo-3-cyclopropyl-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this halogenated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE).[1] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[1]
-
Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[1]
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound:
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] After this initial rinse, the glassware can be washed according to standard laboratory procedures.[1]
-
-
Final Disposal:
-
Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[1][3]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[1] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1]
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.[1]
-
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Classification | Halogenated Organic Compound | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [1][3][4] |
| Handling Environment | Certified chemical fume hood. | [1][3] |
| Waste Container | Designated and labeled "Halogenated Organic Waste" container (HDPE recommended). | [1] |
| Recommended Disposal Method | Controlled incineration by a licensed waste disposal facility. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
